2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that includes multiple functional groups such as piperidine, pyrimidine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the sulfanyl and piperidine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-4-pyrimidinyl)oxy]-α-(dimethoxymethyl)benzeneacetic Acid Methyl Ester
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H32N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N4O2S2/c1-15-4-8-24(9-5-15)19(26)13-28-18-12-17(3)22-21(23-18)29-14-20(27)25-10-6-16(2)7-11-25/h12,15-16H,4-11,13-14H2,1-3H3 |
InChI Key |
BRDNREZGGATKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC(=C2)C)SCC(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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